molecular formula C27H20F3N3O3S B2923823 2-Amino-6-(3-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893298-26-5

2-Amino-6-(3-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2923823
CAS No.: 893298-26-5
M. Wt: 523.53
InChI Key: DVRPRTALGOAVPG-UHFFFAOYSA-N
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Description

This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano[3,2-c][2,1]benzothiazine scaffold substituted with a 3-methylbenzyl group at position 6, a 4-(trifluoromethyl)phenyl group at position 4, and a cyano group at position 2. The 5,5-dioxide moiety indicates oxidation of the benzothiazine sulfur atoms.

Properties

IUPAC Name

2-amino-6-[(3-methylphenyl)methyl]-5,5-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20F3N3O3S/c1-16-5-4-6-17(13-16)15-33-22-8-3-2-7-20(22)24-25(37(33,34)35)23(21(14-31)26(32)36-24)18-9-11-19(12-10-18)27(28,29)30/h2-13,23H,15,32H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRPRTALGOAVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-6-(3-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C27H20F3N3O3S
  • Molecular Weight : 523.5 g/mol
  • IUPAC Name : 2-amino-6-[(3-methylbenzyl)-4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit notable antimicrobial properties. For instance:

  • MIC Values : The minimum inhibitory concentrations (MICs) against various bacterial strains have been reported to range from 0.0700.070 to 8.95μM8.95\,\mu M for structurally related compounds .
  • Microbicidal Effects : Active compounds in this class have been shown to possess microbicidal activity against Staphylococcus aureus and other pathogens .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties:

  • Cell Viability Assays : In vitro studies using human cancer cell lines (e.g., K562 and MCF-7) demonstrated IC50 values ranging from 33 to 6μM6\,\mu M, indicating significant cytotoxicity against these cancer cells .
  • Mechanism of Action : The presence of the benzothiazine moiety is hypothesized to contribute to its efficacy by interfering with cellular processes critical for cancer cell survival.

Case Studies

  • Study on Antimicrobial Properties :
    • A series of benzylated derivatives were synthesized and tested for their antimicrobial activity. The derivatives exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
    • Specific derivatives showed enhanced activity when compared to standard antibiotics like ampicillin and isoniazid .
  • Anticancer Activity Assessment :
    • Research focusing on the anticancer activity of similar compounds found that modifications in the molecular structure could lead to improved efficacy against specific cancer types.
    • The study highlighted the importance of the trifluoromethyl group in enhancing biological activity and selectivity towards cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include derivatives with variations at positions 4, 6, or the fused ring system. Key examples are:

Compound Name Substituents (Position 4) Substituents (Position 6) Biological Activity Molecular Weight
Target Compound 4-(Trifluoromethyl)phenyl 3-Methylbenzyl Unknown (predicted MAO inhibition) ~549.5*
6d 4-Chlorophenyl Benzyl MAO-A selective inhibitor (IC₅₀ = 0.12 µM) 503.0
7q 4-Methoxyphenyl Methyl MAO-A selective inhibitor (IC₅₀ = 0.09 µM) 469.5
Compound 2-Ethoxyphenyl 4-Fluorobenzyl Not reported 503.5

*Calculated molecular weight based on formula C₂₉H₂₁F₃N₂O₃S.

  • Trifluoromethyl vs. Halogen/Methoxy Groups : The trifluoromethyl group at position 4 enhances electron-withdrawing effects and lipophilicity compared to chloro or methoxy substituents. This may improve blood-brain barrier penetration and target engagement in neurological disorders .
  • 3-Methylbenzyl vs.

Physicochemical Properties

  • Melting Point : Analogues like 6f () melt at 235–238°C, while pyrazole derivatives () range from 170–171°C. The target compound’s melting point is expected to fall within this range, influenced by its crystalline packing and substituent symmetry.
  • Solubility : The trifluoromethyl group reduces aqueous solubility compared to hydroxymethyl () or methoxy substituents, necessitating formulation optimization for in vivo studies .

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